molecular formula C22H18O6 B2540039 ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 898447-73-9

ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2540039
CAS No.: 898447-73-9
M. Wt: 378.38
InChI Key: GXVOBOQDMLBGJS-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a benzofuran and a coumarin moiety. Benzofuran is a heterocyclic compound known for its wide range of biological activities, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. The combination of these two structures in a single molecule makes this compound a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran and coumarin intermediates, followed by their coupling through an esterification reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially unique properties .

Scientific Research Applications

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The benzofuran and coumarin moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and coumarin derivatives, such as:

  • Benzofuran-2-carboxylic acid
  • 7-hydroxy-4-methylcoumarin
  • Ethyl 4-(benzofuran-2-yl)benzoate

Uniqueness

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to the combination of benzofuran and coumarin moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further enhance its significance in scientific research .

Biological Activity

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and a chromone derivative. Its molecular formula is C23H23O5C_{23}H_{23}O_5 with a molecular weight of approximately 385.43 g/mol. The structure can be represented as follows:

\text{Ethyl 2 4 1 benzofuran 2 yl 7 methyl 2 oxo 2H chromen 6 yl oxy}acetate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. The detailed synthetic pathway often includes the formation of the benzofuran and chromone derivatives followed by their coupling.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]}HeLa4.6 ± 0.1
MDA-MB-2314.5 ± 2.1
A549180 ± 50
HT-293100 ± 100
MCF-7370 ± 100

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. For instance, the compound demonstrated potent activity against HeLa cells, suggesting its potential as an anticancer agent .

The biological activity of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]} is believed to be mediated through several mechanisms:

  • Inhibition of Cell Cycle Progression : Compounds similar to ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]} have been shown to arrest cell cycle phases, particularly at G0/G1 and G2/M checkpoints.
  • Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Activity : Some benzofuran derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable study involved the evaluation of a series of benzofuran derivatives in K562 human leukemia cells, where certain compounds induced apoptosis rates up to 24% . Another study highlighted the growth inhibitory effects on various cancer types, including lung and colon cancers, with significant inhibition rates observed at specific concentrations .

Properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-25-22(24)12-26-18-10-15-16(11-21(23)28-19(15)8-13(18)2)20-9-14-6-4-5-7-17(14)27-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVOBOQDMLBGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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